molecular formula C17H10F3N3O4 B14948250 4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B14948250
M. Wt: 377.27 g/mol
InChI Key: PAENIVRKFFUEPN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furyl Group: Starting with a furan derivative, the nitrophenyl group can be introduced through electrophilic aromatic substitution.

    Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring, which can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the major products.

    Substitution: Depending on the substituents, various substituted pyrimidinones can be formed.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Medicinal chemistry applications include its potential use as a drug candidate for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-METHYL-2(1H)-PYRIMIDINONE
  • 4-{(E)-2-[5-(2-AMINOPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE

Uniqueness

The presence of the trifluoromethyl group in 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

Molecular Formula

C17H10F3N3O4

Molecular Weight

377.27 g/mol

IUPAC Name

4-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C17H10F3N3O4/c18-17(19,20)15-9-10(21-16(24)22-15)5-6-11-7-8-14(27-11)12-3-1-2-4-13(12)23(25)26/h1-9H,(H,21,22,24)/b6-5+

InChI Key

PAENIVRKFFUEPN-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.